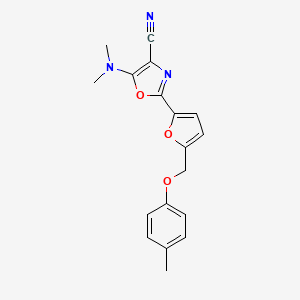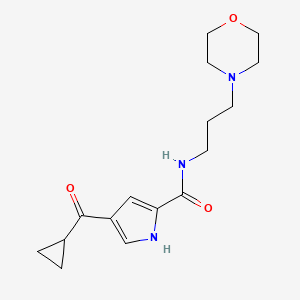![molecular formula C8H11FN2O3S B2854263 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride CAS No. 2287315-12-0](/img/structure/B2854263.png)
6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a sulfonyl fluoride derivative of pyrazolo[5,1-b][1,3]oxazine and is commonly known as DDOF. It has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
DDOF has been shown to inhibit the activity of certain proteases, including thrombin and trypsin. It does this by irreversibly binding to the active site of the protease, thereby preventing substrate binding and catalysis. DDOF has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. Additionally, DDOF has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
DDOF has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain proteases, which can have implications for blood coagulation and inflammation. DDOF has also been shown to inhibit the production of pro-inflammatory cytokines, which can have implications for inflammatory diseases. Additionally, DDOF has been shown to induce apoptosis in cancer cells, which can have implications for cancer treatment.
Advantages and Limitations for Lab Experiments
DDOF has several advantages for lab experiments, including its high potency and specificity for certain proteases. Additionally, DDOF has been shown to have low toxicity in vitro, which makes it a good candidate for further study. However, DDOF has some limitations, including its relatively complex synthesis and its potential for off-target effects.
Future Directions
There are several future directions for the study of DDOF. One area of research is the development of DDOF derivatives with improved potency and specificity for certain proteases. Another area of research is the development of DDOF-based fluorescent probes for imaging biological systems. Additionally, further studies are needed to investigate the potential anti-inflammatory and anti-cancer effects of DDOF in vivo.
Synthesis Methods
The synthesis of DDOF can be achieved through a multistep reaction. The first step involves the condensation of 3,5-dimethylpyrazole with ethyl acetoacetate to form 3,5-dimethyl-1-phenylpyrazole. The second step involves the reaction of 3,5-dimethyl-1-phenylpyrazole with hydroxylamine hydrochloride to form 3,5-dimethyl-1-phenylpyrazol-4-ol. The third step involves the reaction of 3,5-dimethyl-1-phenylpyrazol-4-ol with chlorosulfonic acid to form 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. The final step involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride with potassium fluoride to form DDOF.
Scientific Research Applications
DDOF has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as a protease inhibitor, anti-inflammatory agent, and anti-cancer agent. DDOF has also been studied for its potential as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O3S/c1-8(2)4-11-7(14-5-8)6(3-10-11)15(9,12)13/h3H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSFUSMVQQDLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=C(C=N2)S(=O)(=O)F)OC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2854181.png)


![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2854186.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854190.png)
![3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2854192.png)
![2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2854193.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2854194.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)

